(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one
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Overview
Description
(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one is a synthetic organic compound characterized by its unique structure, which includes two bromofuran groups attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one typically involves the condensation of 5-bromofuran-2-carbaldehyde with cyclopentanone under basic conditions. The reaction is facilitated by the presence of a base such as sodium hydroxide or potassium carbonate, which promotes the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The bromofuran groups can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of (2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-one
- 1-(5-Bromofuran-2-yl)ethanone
Uniqueness
Compared to similar compounds, (2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one stands out due to its dual bromofuran groups and the cyclopentanone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O3/c16-13-5-3-11(19-13)7-9-1-2-10(15(9)18)8-12-4-6-14(17)20-12/h3-8H,1-2H2/b9-7+,10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSAMZBXONCPIY-FIFLTTCUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(O2)Br)C(=O)C1=CC3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(O2)Br)/C(=O)/C(=C/C3=CC=C(O3)Br)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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